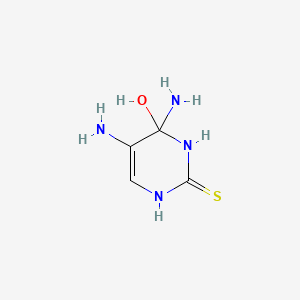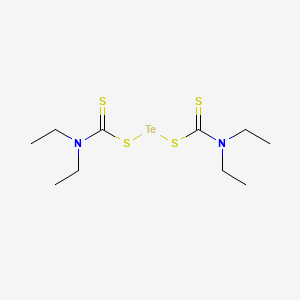
bis-(Diethyldithiocarbamato-S,S')tellurium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Diethyldithiocarbamato-S,S’)tellurium: is an organotellurium compound with the molecular formula C10H24N2S4Te It is a coordination complex where tellurium is bonded to two diethyldithiocarbamate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Diethyldithiocarbamato-S,S’)tellurium typically involves the reaction of tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:
TeCl4+2NaS2CN(C2H5)2→Te(S2CN(C2H5)2)2+4NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for bis-(Diethyldithiocarbamato-S,S’)tellurium are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(Diethyldithiocarbamato-S,S’)tellurium can undergo oxidation reactions, where the tellurium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to lower oxidation states of tellurium using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the diethyldithiocarbamate ligands are replaced by other ligands. This can be achieved using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Nucleophiles such as phosphines, amines; reactions are conducted in solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: New tellurium complexes with different ligands.
Scientific Research Applications
Chemistry: Bis-(Diethyldithiocarbamato-S,S’)tellurium is used as a precursor for the synthesis of other tellurium-containing compounds. It is also employed in the study of coordination chemistry and the development of new ligands.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties make it a candidate for studying biological interactions and mechanisms.
Industry: In the industrial sector, bis-(Diethyldithiocarbamato-S,S’)tellurium is used in the production of semiconductors and other electronic materials. It is also utilized in the synthesis of catalysts and other functional materials.
Mechanism of Action
The mechanism by which bis-(Diethyldithiocarbamato-S,S’)tellurium exerts its effects involves coordination to various molecular targets. The tellurium center can interact with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Bis-(Diethyldithiocarbamato)zinc: Similar coordination complex with zinc instead of tellurium.
Bis-(Diethyldithiocarbamato)copper: Copper analog with similar ligand structure.
Bis-(Diethyldithiocarbamato)nickel: Nickel complex with diethyldithiocarbamate ligands.
Uniqueness: Bis-(Diethyldithiocarbamato-S,S’)tellurium is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its zinc, copper, and nickel counterparts
Properties
CAS No. |
15080-52-1 |
|---|---|
Molecular Formula |
C10H20N2S4Te |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
diethylcarbamothioylsulfanyltellanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Te/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
NMNOWQICZVBOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)S[Te]SC(=S)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

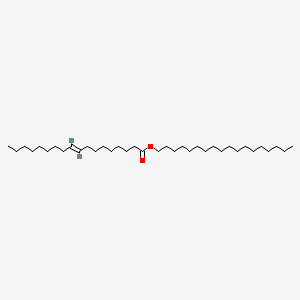
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
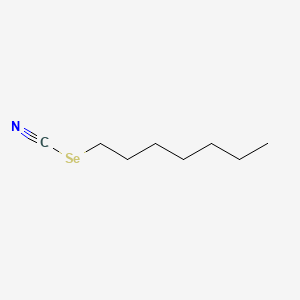
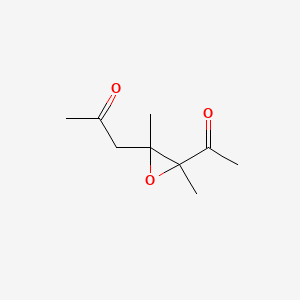
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
